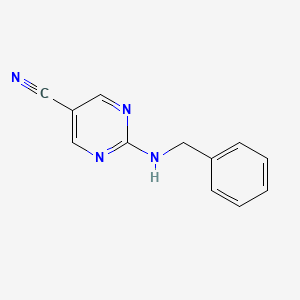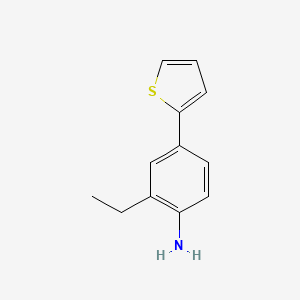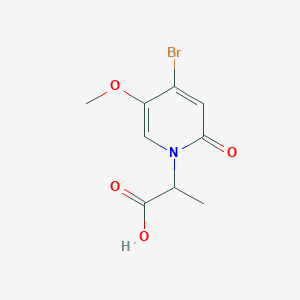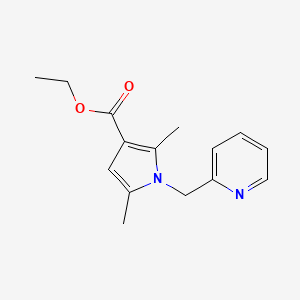![molecular formula C18H26N2O5 B13898386 Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B13898386.png)
Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Phe-Ala-OMe, also known as N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-alanine methyl ester, is a dipeptide derivative commonly used in peptide synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the N-terminus and a methyl ester at the C-terminus. These protecting groups are crucial for preventing unwanted side reactions during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Phe-Ala-OMe typically involves the coupling of Boc-protected amino acids. One common method is the use of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The reaction proceeds as follows:
- Boc-L-phenylalanine is activated using DCC and HOBt in anhydrous dichloromethane.
- The activated Boc-L-phenylalanine is then coupled with L-alanine methyl ester hydrochloride in the presence of a base such as triethylamine.
- The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain Boc-Phe-Ala-OMe as a white solid .
Industrial Production Methods
Industrial production of Boc-Phe-Ala-OMe follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity. The process involves:
- Automated solid-phase peptide synthesis (SPPS) using Boc-protected amino acids.
- Cleavage of the peptide from the resin and purification using high-performance liquid chromatography (HPLC).
- Lyophilization to obtain the final product in a highly pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Phe-Ala-OMe undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Deprotection: Achieved using trifluoroacetic acid (TFA) in dichloromethane.
Coupling: DCC and HOBt are commonly used as coupling agents in anhydrous dichloromethane.
Major Products Formed
Hydrolysis: Produces Boc-Phe-Ala-OH.
Deprotection: Produces H-Phe-Ala-OMe.
Coupling: Produces longer peptide chains depending on the amino acids or peptides used.
Wissenschaftliche Forschungsanwendungen
Boc-Phe-Ala-OMe has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of longer peptides and proteins.
Drug Development: Employed in the design and synthesis of peptide-based therapeutics.
Biomaterials: Utilized in the development of peptide-based hydrogels and nanomaterials for drug delivery and tissue engineering
Wirkmechanismus
The mechanism of action of Boc-Phe-Ala-OMe is primarily related to its role as a protected dipeptide in peptide synthesis. The Boc group protects the amine functionality, preventing unwanted side reactions during coupling. The methyl ester group protects the carboxyl functionality, allowing for selective deprotection and further functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Phe-Phe-OMe: Another Boc-protected dipeptide with similar protecting groups.
Boc-Ala-Ala-OMe: A simpler dipeptide with the same protecting groups but different amino acid sequence.
Fmoc-Phe-Ala-OMe: Uses a different protecting group (Fmoc) at the N-terminus
Uniqueness
Boc-Phe-Ala-OMe is unique due to its specific amino acid sequence and protecting groups, making it suitable for specific peptide synthesis applications. Its structural properties allow for efficient coupling and deprotection, making it a valuable tool in peptide chemistry .
Eigenschaften
IUPAC Name |
methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-12(16(22)24-5)19-15(21)14(11-13-9-7-6-8-10-13)20-17(23)25-18(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKWBQWQIAVCLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone](/img/structure/B13898310.png)
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester](/img/structure/B13898314.png)

![tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13898323.png)
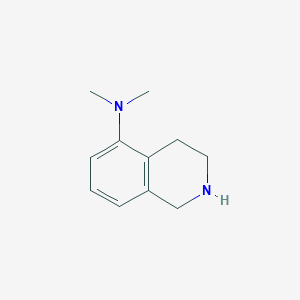
![6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13898325.png)
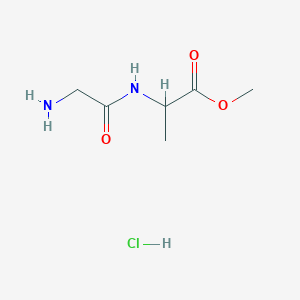
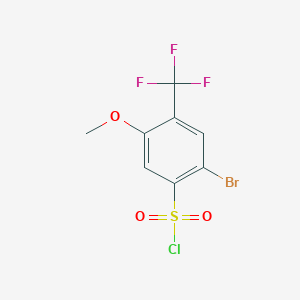
![Ethyl 2-[1-(methylamino)cyclopropyl]acetate hydrochloride](/img/structure/B13898351.png)
![7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B13898355.png)
